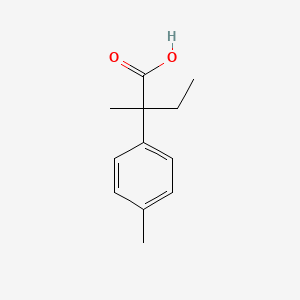
Pulmozyme
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pulmozyme, also known as dornase alfa, is a recombinant human deoxyribonuclease I (rhDNase) enzyme. It is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound works by breaking down extracellular DNA in the mucus, thereby reducing its viscosity and helping patients clear mucus from their lungs more effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pulmozyme is produced using recombinant DNA technology. The gene encoding human deoxyribonuclease I is inserted into Chinese hamster ovary (CHO) cells, which are then cultured to produce the enzyme. The enzyme is secreted into the culture medium, from which it is purified .
Industrial Production Methods: The industrial production of this compound involves several steps:
Gene Cloning: The human deoxyribonuclease I gene is cloned into an expression vector.
Cell Culture: The recombinant vector is introduced into CHO cells, which are cultured in bioreactors.
Protein Expression: The CHO cells express and secrete the enzyme into the culture medium.
Purification: The enzyme is purified from the culture medium using techniques such as chromatography.
Formulation: The purified enzyme is formulated into a solution suitable for inhalation.
Análisis De Reacciones Químicas
Pulmozyme, being a protein enzyme, primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction it catalyzes is the hydrolysis of extracellular DNA. This reaction involves the cleavage of phosphodiester bonds in DNA, resulting in the formation of smaller DNA fragments .
Common Reagents and Conditions:
Reagents: The primary reagent is the enzyme itself, dornase alfa.
Conditions: The reaction occurs in the presence of extracellular DNA, typically found in the mucus of cystic fibrosis patients.
Major Products:
Aplicaciones Científicas De Investigación
Pulmozyme has several scientific research applications, including:
Cystic Fibrosis Treatment: It is widely used to manage cystic fibrosis by reducing mucus viscosity and improving lung function
Cancer Research: Recent studies have explored its potential in inhibiting lung metastases in murine models of melanoma by degrading extracellular DNA in the tumor microenvironment.
Inflammation Research: this compound has been studied for its role in reducing inflammation by breaking down neutrophil extracellular traps (NETs), which are composed of extracellular DNA.
Drug Delivery Research: Its ability to reduce mucus viscosity makes it a candidate for improving the delivery of other inhaled medications.
Mecanismo De Acción
Pulmozyme exerts its effects by cleaving extracellular DNA present in the mucus of cystic fibrosis patients. The enzyme hydrolyzes the DNA into smaller fragments, reducing the viscosity and elasticity of the mucus. This action facilitates the clearance of mucus from the lungs, thereby improving pulmonary function and reducing the risk of respiratory infections .
Molecular Targets and Pathways:
Target: Extracellular DNA in the mucus.
Pathway: The enzyme cleaves phosphodiester bonds in the DNA, resulting in the breakdown of long DNA strands into smaller fragments
Comparación Con Compuestos Similares
Pulmozyme is unique in its specific action on extracellular DNA. Similar compounds include:
Tigerase: A biosimilar of dornase alfa, developed for the treatment of cystic fibrosis. .
N-acetylcysteine: Another mucolytic agent used to reduce mucus viscosity, but it works by breaking disulfide bonds in mucus glycoproteins rather than cleaving DNA.
Uniqueness of this compound:
Propiedades
Número CAS |
143831-71-4 |
|---|---|
Fórmula molecular |
C11H15N7O5 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




